
Andrastin A
Übersicht
Beschreibung
Andrastin A is a meroterpenoid compound isolated from various species of the Penicillium genus, including Penicillium albocoremium and Penicillium roqueforti . It is known for its potent inhibitory activity against protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
Wissenschaftliche Forschungsanwendungen
Andrastin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Protein-Farnesyltransferase hemmt, ein Enzym, das für die posttranslationale Modifikation von Proteinen unerlässlich ist . Diese Hemmung verhindert die ordnungsgemäße Funktion von Proteinen, die an der Zellsignalübertragung und dem Zellwachstum beteiligt sind, und zeigt so Antikrebseigenschaften . Zu den molekularen Zielstrukturen gehört das Ras-Onkogenprotein, das für die Proliferation von Krebszellen unerlässlich ist .
Ähnliche Verbindungen:
Andrastin B: Ähnlich in der Struktur, unterscheidet sich aber im Oxidationszustand bestimmter funktioneller Gruppen.
Barceloneic Acid: Ein weiterer Farnesyltransferase-Inhibitor mit einer anderen Kernstruktur.
Citreohybridones: Verbindungen mit ähnlichen biosynthetischen Ursprüngen, aber unterschiedlichen Strukturmerkmalen.
Einzigartigkeit: This compound zeichnet sich durch sein einzigartiges tetracyclisches Gerüst und seine potente inhibitorische Aktivität gegenüber Protein-Farnesyltransferase aus . Seine Fähigkeit, sowohl synthetisch als auch biosynthetisch hergestellt zu werden, trägt zu seiner Vielseitigkeit und seinem Potenzial für die großtechnische Produktion bei .
Wirkmechanismus
Target of Action
Andrastin A, a meroterpenoid compound, primarily targets the enzyme farnesyltransferase . Farnesyltransferase is involved in protein prenylation, a process that is crucial for the proper functioning of several proteins within the cell .
Mode of Action
This compound acts as an inhibitor of farnesyltransferase . By inhibiting this enzyme, this compound disrupts the normal function of proteins that require prenylation for their activity. This disruption can lead to changes in cellular processes, including those involved in cancer progression .
Biochemical Pathways
The biosynthesis of this compound involves a genomic region of approximately 29.4 kbp, known as the adr gene cluster, which contains ten genes named adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK . This region is involved in the biosynthesis of this compound in Penicillium roqueforti . The adrC gene, encoding for a major facilitator superfamily transporter, is required for the production of this compound .
Pharmacokinetics
The production of this compound has been observed in the fungus penicillium roqueforti , suggesting that it may be produced and metabolized within fungal cells.
Result of Action
The inhibition of farnesyltransferase by this compound has significant implications at the molecular and cellular levels. It has been shown to inhibit the efflux of anticancer compounds from multidrug-resistant cancer cells . This suggests that this compound could potentially enhance the effectiveness of anticancer drugs by preventing their removal from cancer cells .
Biochemische Analyse
Biochemical Properties
Andrastin A plays a crucial role in biochemical reactions, particularly in inhibiting the farnesyltransferase activity of oncogenic Ras proteins. This inhibition prevents the proper functioning of Ras proteins, which are involved in cell growth and differentiation. This compound interacts with various enzymes, proteins, and other biomolecules, including farnesyltransferase and Ras proteins. The nature of these interactions involves binding to the active site of farnesyltransferase, thereby blocking its activity and preventing the farnesylation of Ras proteins .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the farnesylation of Ras proteins, which are critical for cell signaling pathways. This inhibition disrupts the signaling pathways that promote cell growth and proliferation, leading to reduced tumor growth. Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly farnesyltransferase. By binding to the active site of farnesyltransferase, this compound inhibits its activity, preventing the farnesylation of Ras proteins. This inhibition disrupts the downstream signaling pathways that are essential for cell growth and proliferation. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of tumor growth and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxic or adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumoral activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the farnesylation of proteins. The compound interacts with enzymes such as farnesyltransferase and other cofactors involved in protein prenylation. These interactions affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions influence the compound’s localization and accumulation, affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for this compound to exert its inhibitory effects on farnesyltransferase and other biomolecules involved in cell signaling and metabolism .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Andrastin A umfasst mehrere Schritte, beginnend mit der Herstellung von Cyanalkenen, gefolgt von einer Reihe stereoselektiver Reaktionen zur Konstruktion des BCD-Ringsystems . Zu den wichtigsten Schritten gehören die Nitrilcyclisierung und die Verwendung spezifischer Reagenzien, um die gewünschte Stereochemie zu erreichen .
Industrielle Produktionsverfahren: This compound kann auch biosynthetisch hergestellt werden, indem die entsprechende Gensequenz in Aspergillus oryzae eingebracht wird . Dieses Verfahren nutzt die natürlichen biosynthetischen Pfade von Pilzen, um die Verbindung in größeren Mengen zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Andrastin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid durchgeführt werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den angegriffenen funktionellen Gruppen ab. Zum Beispiel kann die Oxidation der Aldehydgruppe in this compound zu Carbonsäuren führen .
Vergleich Mit ähnlichen Verbindungen
Andrastin B: Similar in structure but differs in the oxidation state of specific functional groups.
Barceloneic Acid: Another farnesyltransferase inhibitor with a different core structure.
Citreohybridones: Compounds with similar biosynthetic origins but distinct structural features.
Uniqueness: Andrastin A stands out due to its unique tetracyclic skeleton and potent inhibitory activity against protein farnesyltransferase . Its ability to be produced both synthetically and biosynthetically adds to its versatility and potential for large-scale production .
Eigenschaften
IUPAC Name |
methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXNADBNJGZRK-GJEDHNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938482 | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174232-42-9 | |
| Record name | Andrastin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174232-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrastin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Andrastin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8DJU4GFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Andrastin A?
A1: this compound is a secondary metabolite produced by certain fungal species, notably Penicillium roqueforti [, , , , ], a fungus used in blue cheese production. It has also been found in other Penicillium species, such as P. chrysogenum [], P. albocoremium [], and P. vulpinum [].
Q2: How is this compound biosynthesized?
A2: this compound biosynthesis involves a complex pathway utilizing polyketide and terpenoid precursors. The pathway includes enzymes like polyketide synthase (PKS), prenyltransferase (PT), flavin-dependent monooxygenase (FMO), and a unique transmembrane terpene cyclase (CYC) named AdrI [, ].
Q3: Can this compound production be enhanced?
A3: Research suggests that fermentation conditions significantly influence this compound production. Submerged fermentation (SmF) of Penicillium expansum yielded higher levels of this compound compared to solid-state fermentation (SSF) []. Further research into manipulating fermentation parameters could optimize production yields.
Q4: Does the genetic background of Penicillium roqueforti impact this compound production?
A4: Yes, different Penicillium roqueforti strains exhibit variations in this compound production. Studies have shown that cheese-making strains, especially the Roquefort population, tend to produce lower quantities of this compound compared to strains isolated from other environments []. This difference may be attributed to selective pressures during domestication.
Q5: What is the role of the adr gene cluster in this compound production?
A5: The adr gene cluster in Penicillium roqueforti is directly responsible for this compound biosynthesis [, ]. This cluster contains ten genes ( adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) all essential for the production of this compound [].
Q6: What is the primary known bioactivity of this compound?
A6: this compound is a potent inhibitor of protein farnesyltransferase (PFTase) [, ]. PFTase is an enzyme crucial for post-translational modification of proteins involved in cell signaling and growth.
Q7: How does this compound interact with PFTase?
A7: While the precise binding mechanism remains to be fully elucidated, this compound is believed to compete with farnesyl pyrophosphate, a substrate of PFTase, thereby disrupting the farnesylation process [].
Q8: How does this compound impact multidrug resistance in cancer cells?
A9: this compound has demonstrated the ability to enhance the accumulation of anticancer drugs like vincristine in drug-resistant cancer cells []. This effect is attributed to its interaction with P-glycoprotein, a membrane protein responsible for pumping drugs out of cells, thus reducing drug efficacy. By inhibiting P-glycoprotein, this compound could potentially help overcome multidrug resistance.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C23H30O5, and its molecular weight is 386.48 g/mol.
Q10: What spectroscopic techniques are used to characterize this compound?
A11: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for elucidating the structure of this compound [, ]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further structural information [, ]. Electronic circular dichroism (ECD) spectroscopy, coupled with computational calculations, helps determine the absolute configuration of chiral centers within the molecule [, ].
Q11: Are there any structural features unique to this compound and its derivatives?
A12: this compound possesses a distinctive 6/6/5-fused tricyclic core structure. Some derivatives, like those found in Penicillium sp. SCSIO 41512, exhibit unprecedented rearranged skeletons, such as fused 6/5/6/6/7 and 6/5/6/6/4 polycyclic systems []. The presence of specific functional groups, like the C-2 acetoxy group in oxthis compound, significantly impacts the molecule's biological activity [].
Q12: What synthetic approaches have been explored for this compound and its derivatives?
A13: Total synthesis of Andrastin derivatives has been achieved using various strategies, including Diels-Alder reactions to construct the core ring system, and radical-based rearrangements to mimic biosynthetic transformations []. These synthetic efforts not only confirm the structures of these complex molecules but also provide access to analogs for further biological evaluation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


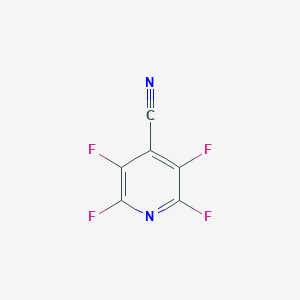
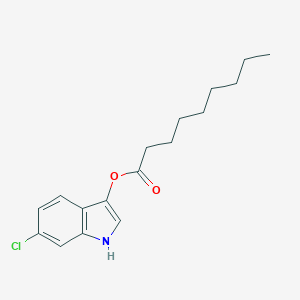
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
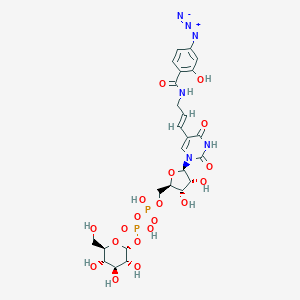

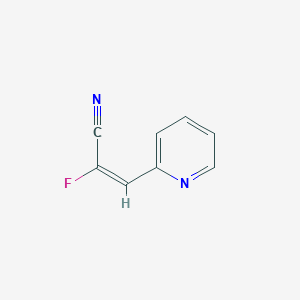
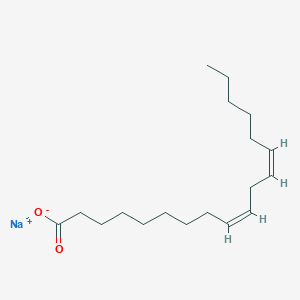

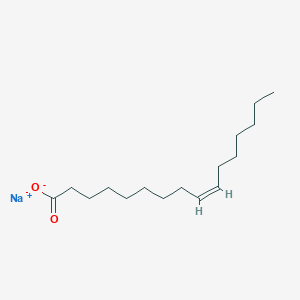
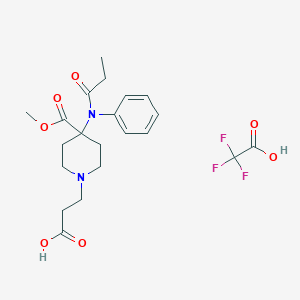

![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)

